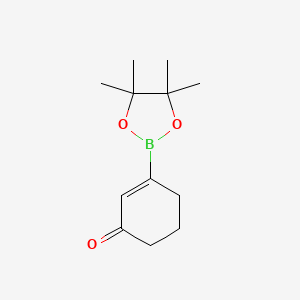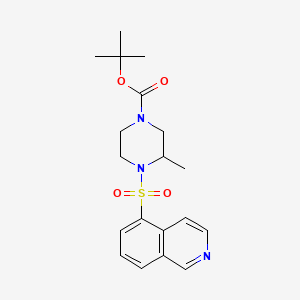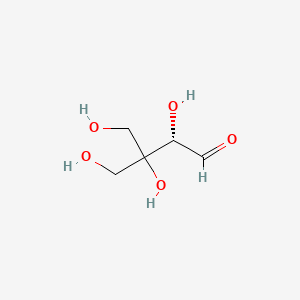
3,5-Dinitro-L-tyrosine Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitro-L-tyrosine Sodium Salt: is a derivative of the amino acid tyrosine, characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring. This compound is often used in biochemical research due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine Sodium Salt typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dinitro-L-tyrosine Sodium Salt can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,5-Diamino-L-tyrosine Sodium Salt.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dinitro-L-tyrosine Sodium Salt is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The nitro groups serve as electron-withdrawing groups, affecting the compound’s reactivity and interactions with biological molecules.
Medicine: While not directly used as a drug, this compound is used in the development of pharmaceuticals. It helps in understanding the metabolic pathways and interactions of tyrosine derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.
作用機序
The mechanism of action of 3,5-Dinitro-L-tyrosine Sodium Salt involves its interaction with biological molecules through its nitro groups. These groups can participate in redox reactions, affecting the oxidative state of the molecules they interact with. The compound can also form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and activity.
類似化合物との比較
- 3-Nitro-L-tyrosine Sodium Salt
- 5-Nitro-L-tyrosine Sodium Salt
- 3,5-Diamino-L-tyrosine Sodium Salt
Comparison: 3,5-Dinitro-L-tyrosine Sodium Salt is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to mono-nitrated derivatives. This increased reactivity makes it more versatile in chemical synthesis and biological studies. The compound’s dual nitro groups also provide distinct electronic properties, making it useful in various applications where electron-withdrawing effects are desired.
特性
IUPAC Name |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659757 |
Source


|
| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502481-30-3 |
Source


|
| Record name | Sodium (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














